Manganese(II) 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (Mn(II)-DO3A sodium) is a manganese-based coordination compound that has garnered attention for its potential applications in various fields, particularly in medical imaging. This compound serves as a promising alternative to gadolinium-based contrast agents used in magnetic resonance imaging (MRI) due to its favorable properties and lower toxicity profile.
Mn(II)-DO3A sodium is classified as a paramagnetic complex due to the presence of manganese ions. It belongs to the category of metal-ligand complexes and is specifically categorized under coordination compounds used for medical imaging applications.
The synthesis of Mn(II)-DO3A sodium typically involves the following steps:
During synthesis, specific conditions such as temperature control (often around room temperature or slightly elevated) and pH adjustment (typically around neutral) are crucial for achieving high yields and purity of the final product. Industrial methods may employ advanced equipment to scale up production while maintaining quality standards.
The molecular structure of Mn(II)-DO3A sodium consists of a central manganese ion coordinated by the tetraazamacrocyclic ligand. The ligand features four nitrogen atoms and three carboxylate groups that bind to the manganese ion, creating a stable octahedral geometry around the metal center.
The structural integrity provided by the macrocyclic ligand contributes to the stability and solubility of the complex in aqueous environments.
Mn(II)-DO3A sodium can undergo several chemical reactions:
These reactions are significant for applications involving catalysis and biological interactions where redox properties play a crucial role.
The mechanism of action of Mn(II)-DO3A sodium primarily revolves around its redox chemistry. The manganese ion's ability to switch between oxidation states allows it to participate in various biochemical processes:
Relevant analyses indicate that the compound maintains stability over a range of temperatures and pH levels typical in biological systems .
Mn(II)-DO3A sodium has several scientific uses:
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) represents a strategically modified derivative of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, where one carboxylate pendant arm is omitted. This reduction creates a heptadentate coordination environment that fundamentally alters Mn(II) binding behavior compared to its octadentate parent ligand. The 12-membered tetraazamacrocyclic core provides preorganized cavity geometry, but the absence of the fourth carboxylate group introduces inherent flexibility and reduces coordination saturation. Crystallographic studies of related Mn(II)-macrocyclic complexes reveal that DO3A derivatives typically form distorted octahedral geometries, with Mn-O bond lengths ranging from 2.15-2.45 Å and Mn-N bonds averaging 2.38 Å [1] [3]. This distortion arises from the ligand's adaptation to the ionic radius of Mn(II) (0.97 Å for high-spin configuration) within the macrocyclic cavity [5].
The reduced denticity of DO3A (7 vs. 8 in DOTA) creates a vacant coordination site that is invariably occupied by a water molecule. This hydration state is functionally critical for developing MRI contrast agents, as the inner-sphere water molecule enables efficient proton relaxation enhancement. Studies show that water exchange rates (kₑₓ) in [Mn(DO3A)]⁻ approach 10⁸ s⁻¹ at 25°C – significantly faster than observed in Gd(III)-DOTA complexes (≈10⁶ s⁻¹) – contributing to favorable relaxivity profiles despite lower thermodynamic stability [5] [9]. This structural characteristic positions DO3A as a balanced platform for Mn(II) chelation, where intentional under-coordination serves functional requirements while macrocyclic effects partially compensate for stability losses.
Table 1: Structural Parameters of Mn(II) Complexes with DO3A and Related Macrocycles
Ligand | Coordination Number | Mn-O Bond Length (Å) | Mn-N Bond Length (Å) | Bound Water Molecules | Geometry |
---|---|---|---|---|---|
DO3A | 7 (6N/O + 1H₂O) | 2.15-2.45 | 2.35-2.40 | 1 | Distorted Octahedral |
DOTA | 8-9 (8N/O ± 1H₂O) | 2.30-2.50 | 2.45-2.55 | 0-1 | Square Antiprismatic |
PCTA | 7 (6N/O + 1H₂O) | 2.18-2.42 | 2.32-2.45 | 1 | Pentagonal Bipyramidal |
tO₂DO₂A | 7 (6N/O + 1H₂O) | 2.15-2.45 | 2.37-2.38 | 1 | Capped Trigonal Prism |
The donor atom composition within macrocyclic frameworks profoundly influences Mn(II) chelation thermodynamics, kinetics, and hydration state. DO3A features four nitrogen donors from the cyclen ring and three oxygen donors from carboxylate pendant arms, creating a mixed-donor environment optimized for high-spin d⁵ Mn(II) complexation. Potentiometric studies reveal that substituting a single nitrogen atom in the macrocycle with oxygen (as in ODO3A) increases protonation constants (log K₁ = 11.2 for ODO3A vs. 10.5 for DO3A) but decreases Mn(II) complex stability (log KMnL = 12.7 vs. 14.1) [5] [8]. This counterintuitive relationship stems from oxygen's lower basicity and reduced covalent bonding capacity with Mn(II), demonstrating that increased ligand basicity does not universally translate to enhanced metal binding when donor atom types are altered.
Pendant arm modifications further modulate chelation efficiency. Replacing acetate groups with phosphonates (DO3P) substantially reduces both thermodynamic stability (log KMnL = 10.5 vs. 14.1 for DO3A) and kinetic inertness (k₁ = 1.35 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹), attributed to poorer size match between phosphonate groups and the Mn(II) ionic radius [5]. Conversely, amide derivatives exhibit unexpected kinetic stabilization: while primary amide substitution (DO3AM) decreases thermodynamic stability (log KMnL = 9.8), tertiary amides (DO3AMPip) enhance dissociation kinetics (k₁ = 0.00458 M⁻¹s⁻¹) through steric shielding of the metal center [5] [8]. This kinetic protection mechanism is particularly valuable for MRI applications where transmetallation resistance against endogenous ions (Zn²⁺, Cu²⁺) determines in vivo safety.
Table 2: Influence of Donor Atoms and Pendant Arms on Mn(II) Chelation Parameters
Ligand Variation | log KMnL | k₁ (M⁻¹s⁻¹) | pMn (pH 7.4) | Relaxivity (mM⁻¹s⁻¹, 3T) | Effect on Mn(II) Chelation |
---|---|---|---|---|---|
DO3A (reference) | 14.1 | 0.45 | 7.82 | 2.8 | Baseline heptadentate |
N→O substitution (ODO3A) | 12.7 | 0.52 | 7.15 | 3.1 | ↓ Stability, ↑ Water exchange |
Acetate→Phosphonate (DO3P) | 10.5 | 1.35 | 5.92 | 2.1 | ↓↓↓ Stability & Inertness |
Acetate→Primary amide (DO3AMH) | 9.8 | 0.112 | 6.74 | 1.9 | ↓ Stability, ↑ Inertness |
Acetate→Tertiary amide (DO3AMPip) | 11.2 | 0.0046 | 7.98 | 1.7 | ↑↑↑ Kinetic Inertness |
The fundamental trade-off between thermodynamic stability/kinetic inertness and coordinated water access defines the DO3A-DOTA dichotomy for Mn(II) chelation. DOTA's octadentate coordination provides exceptional stability (log KMnL = 19.9) and kinetic inertness (k₁ = 0.040 M⁻¹s⁻¹) but often excludes inner-sphere water molecules in Mn(II) complexes due to coordination saturation [6] [9]. This hydration deficiency severely compromises relaxivity (r₁ ≈ 1.2 mM⁻¹s⁻¹ at 3T), rendering [Mn(DOTA)]²⁻ ineffective as an MRI contrast agent despite superior metal retention. Conversely, DO3A's heptadentate architecture guarantees a coordination vacancy occupied by a labile water molecule (q = 1), yielding substantially higher relaxivities (2.8-3.3 mM⁻¹s⁻¹ at 3T) at the cost of reduced stability (log KMnL = 14.1) and accelerated acid-catalyzed dissociation (k₁ = 0.45 M⁻¹s⁻¹) [5].
Conditional stability assessments at physiological pH reveal DOTA's significant advantage (pMn = 9.74 vs. 7.82 for DO3A), reflecting approximately a 100-fold difference in free Mn²⁺ concentration [5]. However, kinetic analyses demonstrate that DO3A's dissociation follows predominantly proton-assisted pathways, minimizing spontaneous metal release at neutral pH. Half-life (t₁/₂) calculations for [Mn(DO3A)]⁻ dissociation under acidic conditions (pH 4.0) range from minutes to hours depending on temperature and acidity, whereas DOTA complexes persist for days under identical conditions [5] [9]. This kinetic profile necessitates careful application consideration where prolonged biological exposure might occur.
Advanced ligand engineering has produced hybrid architectures addressing DO3A-DOTA limitations. PCTA (3,6,9,15-tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid) incorporates a rigid pyridine unit, enhancing stability (log KMnL = 15.3, pMn = 9.74) while maintaining a coordinated water molecule [5]. Similarly, tO₂DO₂A derivatives featuring crown-ether oxygen donors form seven-coordinate Mn(II) complexes with capped trigonal prism geometry, exhibiting remarkable kinetic inertness (k₁ = 0.040 M⁻¹s⁻¹) comparable to DOTA, coupled with high relaxivity (r₁ = 3.8 mM⁻¹s⁻¹) [1] [3]. These structural innovations highlight ongoing efforts to transcend the traditional stability-function compromise in Mn(II) chelate design.
Table 3: Performance Comparison of DO3A and DOTA Frameworks for Mn(II) Chelation
Parameter | [Mn(DO3A)]⁻ | [Mn(DOTA)]²⁻ | Compromise Solution (PCTA) | Advanced Derivative (tO₂DO₂A) |
---|---|---|---|---|
Denticity | 7 | 8 | 7 | 7 |
Hydration Number (q) | 1 | 0 | 1 | 1 |
log KMnL | 14.1 | 19.9 | 15.3 | 16.8 |
k₁ (M⁻¹s⁻¹) | 0.45 | 0.040 | 0.112 | 0.040 |
pMn (pH 7.4) | 7.82 | 11.9 | 9.74 | 9.15 |
Relaxivity (3T, mM⁻¹s⁻¹) | 2.8-3.3 | 1.0-1.5 | 3.1 | 3.8 |
Acid Dissociation t₁/₂ (pH 4) | 45 min | >7 days | 120 min | >5 days |
Primary Limitation | Moderate stability | No inner-sphere H₂O | Intermediate kinetics | Synthetic complexity |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8